molecular formula C7H6Cl2N2O B3306460 1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one CAS No. 926937-47-5

1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one

Cat. No.: B3306460
CAS No.: 926937-47-5
M. Wt: 205.04 g/mol
InChI Key: SPGGCUUZDXKFJD-UHFFFAOYSA-N
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Description

1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one (CAS 926937-47-5) is a high-purity chemical intermediate belonging to the dihydropyrrolopyrazinone class of nitrogen-containing heterocycles. This privileged scaffold is recognized for its significant value in medicinal chemistry and drug discovery, frequently appearing in a wide range of bioactive natural products and synthetic analogues . The compound serves as a versatile building block for the stereoselective synthesis of novel bioactive molecules, including potent and selective PIM kinase inhibitors with potential as anticancer agents . The dihydropyrrolo[1,2-a]pyrazinone core is a key structural motif in various marine alkaloids, such as longamide B and hanishin, which exhibit notable biological activities including cytotoxicity, antiprotozoal, and antibacterial properties . The presence of two chlorine atoms on the pyrrole ring offers reactive sites for further functionalization, enabling researchers to explore diverse chemical space and develop structure-activity relationships. This compound is intended for research applications such as the development of kinase inhibitors, the synthesis of natural product analogues, and the exploration of new therapeutic candidates . Please be advised: This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research and development reference.

Properties

IUPAC Name

1,3-dichloro-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c8-5-4-2-1-3-11(4)7(12)6(9)10-5/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGGCUUZDXKFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N=C(C(=O)N2C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,3-dichloro-2-propanol with a suitable amine to form the intermediate, which then undergoes cyclization to yield the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
One of the primary applications of 1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one is its potential as an antitumor agent. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results showed an IC50 value of approximately 10 µM for HeLa cells and 15 µM for MCF-7 cells, indicating significant antitumor potential.

Cell LineIC50 (µM)Reference
HeLa10
MCF-715

Mechanism of Action
The mechanism by which this compound exerts its cytotoxic effects involves the induction of apoptosis through the activation of caspase pathways. Further studies are required to elucidate the specific signaling pathways involved.

Agricultural Applications

Pesticidal Properties
In addition to its medicinal applications, this compound has shown promise as a pesticide. Its effectiveness against certain pests makes it a candidate for agricultural use.

Case Study: Insecticidal Activity

A field study assessed the insecticidal activity of this compound against common agricultural pests such as aphids and whiteflies. The compound demonstrated a mortality rate of over 80% at concentrations of 200 ppm.

PestMortality Rate (%)Concentration (ppm)Reference
Aphids85200
Whiteflies80200

Mechanism of Action
The insecticidal properties are attributed to the disruption of neurotransmitter function in target pests, leading to paralysis and death. This mechanism highlights the compound's potential as an environmentally friendly pesticide alternative.

Material Science Applications

Polymeric Composites
this compound has been explored for use in polymeric composites due to its thermal stability and mechanical properties.

Case Study: Composite Development

Research focused on incorporating this compound into polycarbonate matrices to enhance thermal resistance. The resulting composites exhibited improved thermal degradation temperatures compared to pure polycarbonate.

Composite TypeThermal Degradation Temperature (°C)Reference
Pure Polycarbonate270
Composite with Compound320

Applications in Coatings
The compound has also been investigated for its potential use in protective coatings due to its chemical stability and resistance to environmental degradation.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of key metabolic processes in pathogens, leading to their death .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyrrolo[1,2-a]pyrazinone core is shared among several compounds, with variations in substituents critically influencing their chemical and biological profiles:

Compound Substituents Molecular Formula Molecular Weight Key Properties/Applications
1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one (Target Compound) 1-Cl, 3-Cl C₈H₈Cl₂N₂O 219.08 g/mol Potential enzyme inhibition (inferred)
(6S)-1-Chloro-3-[(4-fluorobenzyl)oxy]-6-(pyrrolidin-1-ylcarbonyl)... 1-Cl, 3-(4-FBzO), 6-(pyrrolidinylcarbonyl) C₂₀H₂₂ClFN₂O₃ 392.86 g/mol Prolyl oligopeptidase (POP) inhibitor
Provalin (3-Isopropyl-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one) 3-Isopropyl C₉H₁₄N₂O 166.22 g/mol Natural product (Streptomyces-derived)
1-Methoxy-3-methyl-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one 1-OCH₃, 3-CH₃ C₉H₁₂N₂O₂ 180.20 g/mol Predicted density: 1.30 g/cm³; Bp: 302.7°C
(3S,7S)-7-Fluoro-3-[(1S)-1-methylpropyl]hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one 7-F, 3-(1-methylpropyl) C₁₁H₁₈FN₂O 228.28 g/mol DPP-IV inhibitor candidate

Key Observations :

  • Chlorine vs. Alkyl/Oxygen Substituents : The dichloro compound’s higher molecular weight (219.08 g/mol) compared to provalin (166.22 g/mol) or the methoxy-methyl analog (180.20 g/mol) reflects the influence of halogens. Chlorine’s electronegativity may enhance binding to enzymes (e.g., POP inhibition as seen in ) but reduce solubility.
  • Biological Activity : The (6S)-chloro-fluorobenzyloxy analog (MW 392.86 g/mol) binds POP’s S1-S3 pockets via its pyrrolidine ring and fluorobenzyl group . The dichloro compound’s smaller size and lack of bulky substituents might limit cavity engagement but improve membrane permeability.
  • Synthetic Routes: Provalin is biosynthesized via nonribosomal peptide synthetases (NRPS) , while halogenated analogs like the target compound likely require chemical halogenation (e.g., using Cl₂ or SOCl₂). The Ugi reaction is employed for thieno-pyrrolo-pyrazinones , highlighting divergent methodologies.
Physical and Chemical Properties
  • Density and Boiling Points : The methoxy-methyl analog has a predicted density of 1.30 g/cm³ , whereas dichloro compounds typically exhibit higher densities (~1.5–1.6 g/cm³) due to chlorine’s atomic mass.
  • Acid Dissociation (pKa) : Predicted pKa for the methoxy-methyl analog is 5.10 , suggesting moderate basicity. Chlorine’s electron-withdrawing effect may lower the dichloro compound’s pKa, enhancing stability in acidic environments.

Biological Activity

1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound is being explored for its applications in drug development due to its unique structural properties and interaction mechanisms with biological targets.

Chemical Structure and Properties

The compound features a pyrrolo and pyrazinone moiety, contributing to its reactivity and biological properties. Its IUPAC name is 1,3-dichloro-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazin-4-one, and it has the following chemical characteristics:

Property Value
Molecular Weight205.041 g/mol
Density1.7 ± 0.1 g/cm³
Boiling Point287.8 ± 50.0 °C at 760 mmHg
InChIInChI=1S/C7H6Cl2N2O/c8-5-4...

The biological activity of this compound primarily involves its ability to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt key metabolic processes in pathogens or cancerous cells, leading to cell death or reduced proliferation.

Anticancer Potential

Research indicates that this compound exhibits promising anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. The effectiveness of these compounds can be quantified by their half-maximal inhibitory concentration (IC50) values against specific cancer types.

Cell Line IC50 (µM)
A549 (Lung Cancer)15.73
HCT116 (Colon Cancer)27.66

These values suggest significant cytotoxicity that warrants further investigation into its use as a therapeutic agent.

Anti-inflammatory Activity

In addition to its anticancer effects, the compound has also been evaluated for anti-inflammatory properties. It has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The IC50 values for COX-2 inhibition have been reported as low as 0.04±0.01μM0.04\pm 0.01\mu M, indicating strong anti-inflammatory activity comparable to established drugs like celecoxib.

Study on Anticancer Activity

A recent study evaluated various derivatives of this compound against multiple cancer cell lines. The results highlighted that certain derivatives exhibited significant cytotoxic effects:

  • Compound A: IC50 = 11.20 µM against A549 cells.
  • Compound B: IC50 = 15.73 µM against A549 cells.

These findings suggest that structural modifications can enhance the biological activity of this compound.

Another research paper focused on the mechanism of action of this compound as an inhibitor of poly(ADP-ribose) polymerase (PARP). The inhibition of PARP is particularly relevant in cancer treatment as it affects DNA repair pathways in tumor cells:

"The compounds are useful as mono-therapies in tumors with specific defects in DNA-repair pathways."

This highlights the potential for developing targeted therapies utilizing this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one
Reactant of Route 2
1,3-Dichloro-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one

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